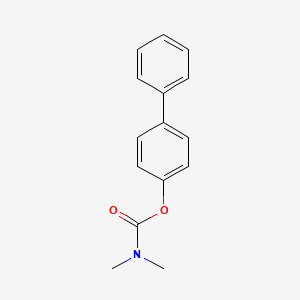
biphenyl-4-yl dimethylcarbamate
Descripción general
Descripción
Biphenyl-4-yl dimethylcarbamate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Tyrosinase Inhibition and Pharmaceutical Uses
Biphenyl-based compounds, including those structurally similar to biphenyl-4-yl dimethylcarbamate, have shown significant anti-tyrosinase activities. These properties are important in the context of treatments for hypertension and inflammation, and several biphenyl-based compounds are under development for various pharmaceutical uses. A study by Kwong et al. (2017) synthesized and evaluated a series of biphenyl ester derivatives as tyrosinase inhibitors, confirming their inhibitory effects through molecular docking studies (Kwong et al., 2017).
2. Fatty Acid Amide Hydrolase Inhibition
Alkylcarbamic acid biphenyl-3-yl esters, a class including this compound, are known as fatty acid amide hydrolase (FAAH) inhibitors. These compounds have demonstrated various pharmacological properties such as analgesic and antidepressant-like effects in animal models. Mor et al. (2008) explored the structure-activity relationships of these inhibitors, highlighting their potential in therapeutic applications (Mor et al., 2008).
3. Antimuscarinic Properties
Research has also focused on the antimuscarinic properties of this compound derivatives. Naito et al. (1998) synthesized a series of biphenylylcarbamate derivatives and evaluated their binding to muscarinic receptors. They found that these compounds had high affinities for M1 and M3 receptors and were effective in inhibiting bladder pressure in rats, suggesting potential for the treatment of urinary incontinence (Naito et al., 1998).
Propiedades
IUPAC Name |
(4-phenylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(17)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSIEHIVVSJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
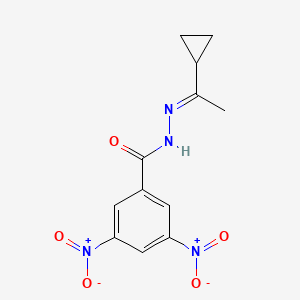
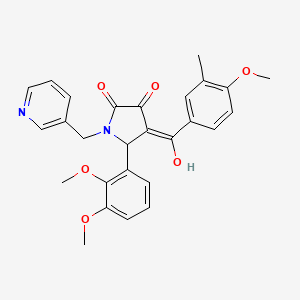
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)
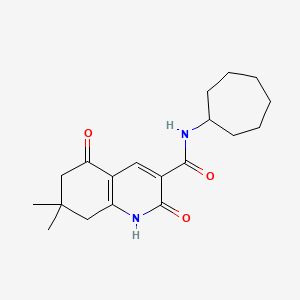
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![(3S*,5R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5331149.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)
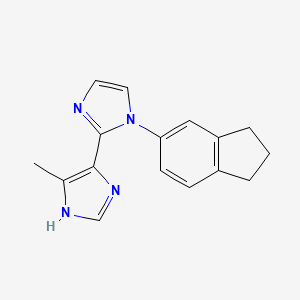
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
